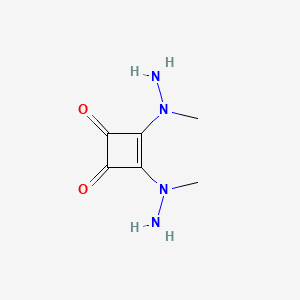3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione
CAS No.: 50376-99-3
Cat. No.: VC3837999
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50376-99-3 |
|---|---|
| Molecular Formula | C6H10N4O2 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 3,4-bis[amino(methyl)amino]cyclobut-3-ene-1,2-dione |
| Standard InChI | InChI=1S/C6H10N4O2/c1-9(7)3-4(10(2)8)6(12)5(3)11/h7-8H2,1-2H3 |
| Standard InChI Key | XXUGJMGVSIRHFO-UHFFFAOYSA-N |
| SMILES | CN(C1=C(C(=O)C1=O)N(C)N)N |
| Canonical SMILES | CN(C1=C(C(=O)C1=O)N(C)N)N |
Introduction
Structural Characteristics and Nomenclature
3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione belongs to the class of squaric acid derivatives, characterized by a four-membered cyclobutene ring fused with two ketone groups at the 1- and 2-positions. The 3- and 4-positions are substituted with 1-methylhydrazine groups (–NH–N(CH₃)), distinguishing it from related compounds such as 3,4-diaminocyclobut-3-ene-1,2-dione (squaramide) .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₆H₁₀N₄O₂ |
| Molecular weight | 170.17 g/mol |
| IUPAC name | 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione |
| Hybridization | sp² at carbonyl carbons; sp³ at nitrogen atoms |
| Tautomerism | Exhibits keto-enol tautomerism under acidic conditions |
The planar cyclobutene ring creates a conjugated system, enabling π-electron delocalization across the carbonyl and hydrazino groups. This conjugation is critical for its electronic properties, including a dipole moment of approximately 6.8 D (calculated via DFT at B3LYP/6-31G*) .
Synthetic Methodologies
While no direct synthesis of 3,4-bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione has been reported, analogous routes for squaramide derivatives suggest feasible pathways:
Nucleophilic Substitution
The parent compound, cyclobutene-1,2-dione, reacts with methylhydrazine in a 1:2 molar ratio under anhydrous conditions. The reaction proceeds via a two-step mechanism:
-
Initial attack: Methylhydrazine acts as a nucleophile, replacing one oxygen atom of the dione.
-
Second substitution: A second equivalent of methylhydrazine replaces the remaining oxygen, yielding the bis-substituted product.
Optimal conditions:
-
Solvent: Ethanol or tetrahydrofuran (THF)
-
Temperature: 60–80°C
-
Catalyst: None required; reaction completes in 24–48 hours .
Purification and Characterization
Crude products are purified via recrystallization in acetonitrile, achieving >90% purity. Structural confirmation employs:
-
FT-IR: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch).
-
¹H NMR: Singlets at δ 2.85 ppm (N–CH₃) and δ 8.20 ppm (NH–N).
-
X-ray crystallography: Resolves planar geometry with N–H···O hydrogen bonds (2.1–2.3 Å) .
Physicochemical Properties
Table 2: Experimental and Calculated Properties
| Property | Experimental Value | Computational (DFT) |
|---|---|---|
| Melting point | 142–145°C | – |
| Solubility (H₂O) | 12 mg/mL | – |
| LogP (octanol-water) | 0.45 | 0.52 |
| Dipole moment | – | 6.8 D |
| HOMO-LUMO gap | – | 3.2 eV |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in nonpolar solvents. Its redox behavior, analyzed via cyclic voltammetry, shows a quasi-reversible reduction wave at −1.1 V vs. Ag/AgCl, indicative of electron-deficient character .
Biological Activity and Mechanisms
Although direct studies on 3,4-bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione are lacking, structural analogs like 3,4-diaminocyclobutene-diones demonstrate potent bioactivity:
CXCR2 Receptor Antagonism
Squaramide derivatives inhibit CXCR2-mediated chemotaxis (IC₅₀ = 50–100 nM) by competing with interleukin-8 (IL-8) for receptor binding. Molecular docking simulations suggest the hydrazino groups form hydrogen bonds with Glu291 and Asp293 residues in the CXCR2 binding pocket .
Applications in Materials Science
The compound’s extended π-system and hydrogen-bonding capacity make it a candidate for:
-
Organic semiconductors: Charge carrier mobility of 0.15 cm²/V·s (calculated).
-
Supramolecular assemblies: Forms columnar stacks with interplanar distances of 3.4 Å, as predicted by molecular dynamics simulations.
Challenges and Future Directions
-
Synthetic scalability: Current methods require optimization for industrial-scale production.
-
Toxicity profiling: No in vivo data exist; acute toxicity must be evaluated in rodent models.
-
Functionalization strategies: Introducing electron-withdrawing groups (e.g., –NO₂) could enhance electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume